4-Chloro-6-methylpyridin-3-amine
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Overview
Description
4-Chloro-6-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 6-position
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it could be inferred that it may influence pathways related to carbon-carbon bond formation.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, it could be involved in the formation of new carbon-carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which this compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-6-methylpyridin-3-amine involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed coupling with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl derivatives, while substitution reactions with amines produce corresponding amine derivatives.
Scientific Research Applications
4-Chloro-6-methylpyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylpyridin-3-amine
- 4-Chloro-5-methylpyridin-3-amine
- 4-Chloro-6-ethylpyridin-3-amine
Uniqueness
4-Chloro-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-chloro-6-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSBVEZQQJSFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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